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molecular formula C4H4Br2O2 B1217914 1,4-Dibromo-2,3-butanedione CAS No. 6305-43-7

1,4-Dibromo-2,3-butanedione

Cat. No. B1217914
M. Wt: 243.88 g/mol
InChI Key: RZMOICJDRADLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05118675

Procedure details

A mixture of 1,2-phenylenediamine (0.1 mole, 10.8 g) and 1,4-dibromo-2,3-butanedione (0.1 mole, 24.4 g) was refluxed in benzene (200 mL) using a Dean-Stark trap for one hour. The reaction mixture was then evaporated to dryness in vacuo and the residue flash chromatographed on silica gel (15:1). Elution with 15% hexane/chloroform afforded 29.38 g of 2,3-bis(bromomethyl)quinoxaline, m.p. 150°-151° C.; 1H NMR (CDCl3, 200 MHz): δ4.92 (s, 4H, CH2), 7.8 (m, 2H, ArH), 8.05 (m, 2H, ArH).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[Br:9][CH2:10][C:11](=O)[C:12](=O)[CH2:13][Br:14]>C1C=CC=CC=1>[Br:9][CH2:10][C:11]1[C:12]([CH2:13][Br:14])=[N:8][C:1]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[N:7]=1

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
24.4 g
Type
reactant
Smiles
BrCC(C(CBr)=O)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue flash chromatographed on silica gel (15:1)
WASH
Type
WASH
Details
Elution with 15% hexane/chloroform

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NC2=CC=CC=C2N=C1CBr
Measurements
Type Value Analysis
AMOUNT: MASS 29.38 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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